N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.
Acylation: Attachment of the acetamide group to the carbazole core.
Phthalazinone Derivative Formation: Synthesis of the phthalazinone moiety and its subsequent coupling with the carbazole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form quinones.
Reduction: Reduction of the carbazole core or the phthalazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully or partially reduced compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in disease processes.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.
Phthalazinone Derivatives: Compounds with similar phthalazinone moieties but different attached groups.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of carbazole and phthalazinone structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H22N4O3/c1-30-15-9-10-19-18(11-15)17-7-4-8-20(22(17)26-19)25-21(28)13-27-23(29)16-6-3-2-5-14(16)12-24-27/h2-3,5-6,9-12,20,26H,4,7-8,13H2,1H3,(H,25,28) |
InChI Key |
VREKLIRUHAWPIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.